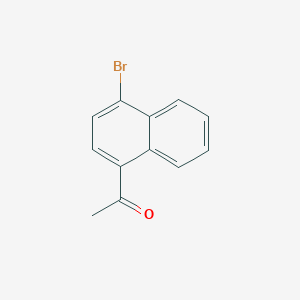

1-(4-Bromonaphthalen-1-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27901. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromonaphthalen-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVHMWORIJZGTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282369 | |

| Record name | 1-(4-bromonaphthalen-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46258-62-2 | |

| Record name | 46258-62-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 46258-62-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-bromonaphthalen-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromonaphthalen-1-yl)ethanone (CAS 46285-62-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1-(4-Bromonaphthalen-1-yl)ethanone, a key intermediate in various fields of chemical research.

Core Properties and Data

This compound, also known as 4-bromo-1-acetylnaphthalene, is an aryl alkyl ketone with the chemical formula C₁₂H₉BrO.[1] Its structure, featuring a brominated naphthalene ring, makes it a valuable building block in organic synthesis.[1][2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 249.10 g/mol | [3][4][5] |

| Melting Point | 50-51 °C | [1][6] |

| Boiling Point | 370.2 °C at 760 mmHg | [1][6] |

| Density | 1.454 g/cm³ | [6] |

| Flash Point | 114 °C | [6] |

| LogP (calculated) | 3.5 - 3.80490 | [1][3][4] |

| Appearance | Yellow oil or powder | [7] |

| Solubility | Extremely limited in water | [1] |

Spectroscopic and Analytical Data

| Data Type | Description | Source |

| ¹H NMR | Data available for identification | [8] |

| ¹³C NMR | Spectrum data available | [3] |

| Mass Spectrometry | Data available for structural confirmation | [1] |

| Infrared (IR) Spectroscopy | Vapor phase and melt spectra available | [3] |

| Purity | Typically available at ≥97% | [9][10] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of 1-bromonaphthalene.[1][6][7] This electrophilic aromatic substitution introduces an acetyl group onto the naphthalene ring system.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established laboratory procedures.[6][7]

Materials:

-

1-Bromonaphthalene

-

Acetyl chloride

-

Aluminum chloride (AlCl₃)

-

1,2-Dichloroethane

-

Ice water

-

Diethyl ether or Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., cyclohexane, ethyl acetate)

Procedure:

-

Dissolve 1-bromonaphthalene and acetyl chloride in 1,2-dichloroethane in a flask and cool the mixture to 0 °C in an ice bath.

-

Slowly add aluminum chloride in portions while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.[6][7]

-

Pour the reaction mixture into ice water to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer. Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

-

Combine all organic layers and dry over anhydrous magnesium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure, yielding a crude product, often an orange or yellow oil.[6][7]

-

Purify the crude product by flash chromatography on silica gel, typically using a solvent system like cyclohexane/ethyl acetate (e.g., 95:5 v/v), to afford the pure this compound. A yield of approximately 91% has been reported for this synthesis.[1][7]

Applications in Research and Development

The unique structural features of this compound make it a versatile intermediate with several potential applications.

Organic Synthesis

It serves as a crucial starting material for the synthesis of more complex organic molecules.[1] The bromine atom can participate in various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of diverse functional groups.[1]

Pharmaceutical Research

The brominated naphthalene scaffold is a common motif in many biologically active compounds.[1][2] While specific biological activities of this compound are not extensively documented, it holds potential as a lead compound for drug discovery.[1] Its ability to interact with enzymes like cytochrome P450 suggests its relevance in studying drug metabolism and potential toxicities.[1]

Material Science

The conjugated aromatic system of the naphthalene ring, combined with the ketone functional group, makes this compound a candidate for the development of novel organic materials.[1] It has been identified as a component in the creation of organic light-emitting diodes (OLEDs) and other electronic materials.[1]

Visualizing Experimental Workflows

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via Friedel-Crafts acylation.

Caption: Friedel-Crafts synthesis and purification of the target compound.

General Analytical Workflow

This diagram outlines the typical analytical steps for the characterization of the synthesized compound.

References

- 1. Buy this compound | 46258-62-2 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C12H9BrO | CID 230584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. angenechemical.com [angenechemical.com]

- 5. 46258-62-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 6. 46258-62-2 | CAS DataBase [chemicalbook.com]

- 7. 1-(1-BROMONAPHTHALEN-4-YL)ETHANONE | 46258-62-2 [chemicalbook.com]

- 8. watson-int.com [watson-int.com]

- 9. aobchem.com [aobchem.com]

- 10. calpaclab.com [calpaclab.com]

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of 1-(4-Bromonaphthalen-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for the compound 1-(4-Bromonaphthalen-1-yl)ethanone. While specific, publicly available experimental spectra for this compound are not readily found in the searched literature, this guide presents predicted ¹H and ¹³C NMR data, supported by analysis of similar chemical structures. It also includes a detailed, generalized experimental protocol for the acquisition of such data for aromatic ketones.

Chemical Structure and Overview

This compound, with the chemical formula C₁₂H₉BrO and a molecular weight of approximately 249.11 g/mol , is an aromatic ketone.[1] Its structure consists of a naphthalene ring system substituted with a bromine atom at the 4-position and an acetyl group at the 1-position. This substitution pattern leads to a unique electronic environment for each proton and carbon atom, resulting in a distinct NMR spectrum that is crucial for its identification and structural elucidation.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established NMR principles and data from analogous compounds. The numbering convention used for the naphthalene ring is provided in the molecular structure diagram below.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.5 - 7.6 | Doublet (d) | ~8.0 |

| H-3 | 7.9 - 8.0 | Doublet (d) | ~8.0 |

| H-5 | 8.1 - 8.2 | Doublet (d) | ~8.5 |

| H-6 | 7.6 - 7.7 | Triplet (t) | ~7.5 |

| H-7 | 7.7 - 7.8 | Triplet (t) | ~7.5 |

| H-8 | 8.8 - 8.9 | Doublet (d) | ~8.5 |

| -COCH₃ | 2.7 - 2.8 | Singlet (s) | N/A |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 135 - 136 |

| C-2 | 124 - 125 |

| C-3 | 130 - 131 |

| C-4 | 128 - 129 |

| C-4a | 131 - 132 |

| C-5 | 129 - 130 |

| C-6 | 128 - 129 |

| C-7 | 127 - 128 |

| C-8 | 125 - 126 |

| C-8a | 134 - 135 |

| -C OCH₃ | 199 - 200 |

| -COC H₃ | 30 - 31 |

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for an aromatic ketone like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm. Other suitable solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe.

NMR Spectrometer Setup

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Locking: The spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The deuterium signal from the solvent is used to "lock" the magnetic field, ensuring its stability throughout the experiment.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting a series of shim coils to obtain sharp, symmetrical NMR signals.

¹H NMR Data Acquisition

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for ¹H NMR of most organic compounds.

-

Acquisition Time: An acquisition time of 2-4 seconds allows for good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used to allow the nuclear spins to return to equilibrium between pulses.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

¹³C NMR Data Acquisition

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Spectral Width: A wider spectral width of about 220-240 ppm is necessary for ¹³C NMR.

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is often used, particularly to ensure the observation of quaternary carbons which have longer relaxation times.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with a good signal-to-noise ratio.

Data Processing

-

Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated. For ¹H NMR in CDCl₃, the residual solvent peak is set to 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at 77.16 ppm.

-

Integration and Peak Picking: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios. In both ¹H and ¹³C spectra, the precise chemical shift of each peak is determined.

Mandatory Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

NMR Experimental Workflow

Caption: A generalized workflow for NMR sample analysis.

References

In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(4-Bromonaphthalen-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromonaphthalen-1-yl)ethanone is a synthetic organic compound with the molecular formula C₁₂H₉BrO.[1] As a brominated aromatic ketone, it serves as a valuable intermediate in various fields, including medicinal chemistry and materials science. Understanding its molecular structure and fragmentation behavior under mass spectrometric analysis is crucial for its characterization, impurity profiling, and use in further synthetic applications. This guide provides a comprehensive overview of the mass spectrometry of this compound, focusing on the fragmentation patterns observed under Electron Ionization (EI).

Molecular Properties

A foundational understanding of the molecule's properties is essential for interpreting its mass spectrum.

| Property | Value |

| Molecular Formula | C₁₂H₉BrO |

| Molecular Weight | 249.11 g/mol [1] |

| CAS Number | 46258-62-2[2] |

| Structure | 1-acetyl group attached to a 4-bromonaphthalene core |

Predicted Electron Ionization Mass Spectrometry Fragmentation

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and informative fragmentation. The following sections detail the predicted fragmentation pathway of this compound.

Proposed Fragmentation Pathway

The fragmentation of this compound is expected to be initiated by the ionization of the molecule, followed by cleavage at the most labile bonds. The primary fragmentation is anticipated to be the alpha-cleavage of the bond between the carbonyl carbon and the methyl group, a characteristic fragmentation for aromatic ketones.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1-(4-Bromonaphthalen-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopy of 1-(4-Bromonaphthalen-1-yl)ethanone, a key intermediate in various synthetic pathways. Due to the limited availability of public experimental spectra for this specific compound, this document presents a predictive analysis based on established principles of infrared spectroscopy for aromatic ketones, supported by data from analogous structures. This guide is intended to aid researchers in the identification, characterization, and quality control of this compound and related compounds.

Predicted Infrared Absorption Data

The following table summarizes the predicted infrared absorption bands for this compound. These predictions are derived from the typical vibrational frequencies of functional groups present in the molecule, considering the electronic effects of the brominated naphthalene ring system.

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2925 | Weak | Methyl C-H Stretch (asymmetric) |

| ~2855 | Weak | Methyl C-H Stretch (symmetric) |

| ~1685 | Strong | C=O Stretch (Aryl ketone) |

| ~1590 | Medium | Aromatic C=C Stretch |

| ~1465 | Medium | Methyl C-H Bend (asymmetric) |

| ~1375 | Medium | Methyl C-H Bend (symmetric) |

| ~1270 | Medium | Aryl C-C Stretch |

| ~830 | Strong | C-H Out-of-plane Bend (para-disubstituted) |

| ~770 | Strong | C-H Out-of-plane Bend (adjacent hydrogens) |

| ~550 | Medium to Weak | C-Br Stretch |

Interpretation of the Infrared Spectrum

The infrared spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.[1] Due to conjugation with the naphthalene ring, this peak is anticipated to appear at a lower wavenumber (around 1685 cm⁻¹) compared to a simple aliphatic ketone.

The aromatic C-H stretching vibrations are predicted to appear just above 3000 cm⁻¹, a characteristic feature of sp² hybridized C-H bonds. The aliphatic C-H stretching from the acetyl methyl group will be observed just below 3000 cm⁻¹.

Several bands in the fingerprint region (1600-600 cm⁻¹) will be characteristic of the substituted naphthalene ring. These include C=C stretching vibrations within the aromatic system and various C-H in-plane and out-of-plane bending vibrations. The out-of-plane bending vibrations are particularly useful for confirming the substitution pattern of the aromatic ring. The C-Br stretching vibration is expected at lower wavenumbers, typically in the range of 600-500 cm⁻¹.

Experimental Protocol for Infrared Spectroscopy

This section outlines a general procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound.

3.1. Instrumentation

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

-

An appropriate sampling accessory, such as an Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) or salt plates (e.g., KBr, NaCl) for thin film analysis.

3.2. Sample Preparation

As this compound is a solid at room temperature, several sample preparation methods can be employed:

-

Attenuated Total Reflectance (ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol or acetone and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

-

-

Potassium Bromide (KBr) Pellet:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect the sample spectrum.

-

-

Thin Film from Melt:

-

Place a small amount of the solid sample between two salt plates (e.g., NaCl or KBr).

-

Gently heat the plates on a hot plate until the sample melts and forms a thin, uniform film between the plates.

-

Allow the plates to cool to room temperature.

-

Place the salt plates in the sample holder of the FTIR spectrometer.

-

Collect the sample spectrum. A reference to this technique for the title compound is available.[2]

-

3.3. Data Acquisition

-

Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Collect a background spectrum before running the sample.

-

Place the prepared sample in the spectrometer.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Perform a background subtraction.

-

Process the spectrum as needed (e.g., baseline correction, smoothing).

Visual Representations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for obtaining the infrared spectrum of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Bromonaphthalen-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the chemical compound 1-(4-Bromonaphthalen-1-yl)ethanone. Due to the limited availability of direct experimental data for this specific compound, this guide combines reported data with predictive analysis based on structurally similar compounds and established methodologies in pharmaceutical sciences.

Introduction to this compound

This compound, also known as 4-bromo-1-acetylnaphthalene, is an aromatic ketone with the chemical formula C₁₂H₉BrO.[1] Its structure, featuring a brominated naphthalene ring, suggests a lipophilic nature and considerable thermodynamic stability.[1] These physicochemical properties are critical in various applications, including organic synthesis and as an intermediate in drug development, where solubility and stability dictate formulation strategies, bioavailability, and shelf-life.

Solubility Profile

The solubility of a compound is a crucial parameter in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

This compound is characterized by its lipophilic nature, as indicated by a calculated LogP value of 3.80490.[1] This partition coefficient suggests a strong preference for organic, non-polar environments over aqueous media.[1] Consequently, its water solubility is extremely limited.[1] Conversely, it is expected to be and is reported as soluble in a range of common organic solvents.[1]

For context, the solubility of structurally related compounds is presented below. 1-Bromonaphthalene is reported to be insoluble in water but miscible with organic solvents like alcohol, ether, benzene, and chloroform.[2] 1-Acetylnaphthalene is also soluble in ethanol, ether, and acetone.[3]

Table 1: Qualitative Solubility of this compound and Related Compounds

| Solvent | This compound | 1-Bromonaphthalene | 1-Acetylnaphthalene |

| Water | Very Low / Insoluble[1] | Insoluble[2] | Immiscible[3] |

| Methanol | Soluble[1] | Miscible[4] | Soluble[3] |

| Ethanol | Soluble[1] | Miscible[4] | Soluble[3] |

| Acetonitrile | Soluble[1] | - | - |

| Ethyl Acetate | Soluble[1] | - | - |

| Acetone | Soluble[1] | - | Soluble[3] |

| Diethyl Ether | - | Miscible[2][4] | Soluble[3] |

| Chloroform | - | Miscible[2][4] | - |

| Benzene | - | Miscible[2][4] | - |

To obtain quantitative solubility data, standardized experimental protocols are necessary. The two primary types of solubility measurements are thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[5]

Objective: To determine the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed vial or flask.[5]

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is determined from the measured concentration of the saturated solution.

Protocol 2: Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution characteristics from a stock solution.[7][8]

Objective: To rapidly determine the solubility of a compound from a DMSO stock solution in an aqueous buffer.

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).[9]

-

Serial Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS) in a microtiter plate.[10]

-

Incubation: Mix and incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).[9]

-

Precipitation Detection: Measure the amount of precipitate formed. This can be done using various methods:

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity.

Caption: Logical workflow for solubility assessment of a new compound.

Stability Profile

The stability of a compound is its ability to resist chemical change or physical degradation under various environmental conditions.

This compound exhibits remarkable thermal stability, with a reported boiling point of 370.2°C at 760 mmHg, which can be considered its thermal decomposition temperature.[1] This high stability is attributed to the extensive resonance stabilization provided by the naphthalene aromatic system and the electron-withdrawing effect of the bromine substituent.[1]

Aromatic ketones are generally more stable than their aliphatic counterparts due to resonance stabilization.[12] However, they are susceptible to degradation under specific stress conditions, such as strong acids or bases, oxidizing agents, and UV light.

Table 2: Predicted Stability of this compound under Stress Conditions

| Condition | Predicted Stability | Potential Degradation Pathway |

| Thermal | High[1] | Cleavage of the carbon-bromine bond at very high temperatures.[1] |

| Acidic Hydrolysis | Moderate | Hydrolysis of the ketone (less likely) or reactions on the naphthalene ring. |

| Basic Hydrolysis | Moderate | Potential for hydrolysis or other base-catalyzed reactions. |

| Oxidation | Susceptible | Oxidation of the ketone group or the aromatic ring. |

| Photolysis | Susceptible | Aromatic ketones can be light-sensitive; potential for radical reactions. |

Forced degradation (or stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[13][14] These studies are a core component of the International Council for Harmonisation (ICH) guidelines.[15][16][17]

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in suitable solvents.[13]

-

Stress Conditions: Expose the samples to a range of forced degradation conditions as outlined by ICH guidelines.[18] A control sample is kept under normal conditions.

-

Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).[13][19]

-

Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature.[13][19]

-

Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.[19]

-

Thermal Degradation: Store the solid compound and/or solution at elevated temperatures (e.g., 60-80°C).[13]

-

Photostability: Expose the compound to a light source providing a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[13]

-

-

Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples and the control using a stability-indicating HPLC method. This method must be able to separate the intact compound from all degradation products.

-

Evaluation: Quantify the amount of remaining parent compound and identify and characterize any significant degradation products. The goal is typically to achieve 5-20% degradation.[13][19]

The following diagram outlines the workflow for conducting a forced degradation study.

Caption: Experimental workflow for a forced degradation study.

Conclusion

This compound is a lipophilic compound with very low aqueous solubility but good solubility in common organic solvents. Its chemical structure imparts high thermal stability. For drug development purposes, a thorough experimental investigation into its solubility and stability under various pharmaceutically relevant conditions is essential. The protocols and workflows detailed in this guide provide a robust framework for researchers to generate the necessary data for formulation development, stability assessment, and regulatory submissions.

References

- 1. Buy this compound | 46258-62-2 [smolecule.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chembk.com [chembk.com]

- 4. 1-Bromonaphthalene = 95 90-11-9 [sigmaaldrich.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. enamine.net [enamine.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. acdlabs.com [acdlabs.com]

- 15. database.ich.org [database.ich.org]

- 16. pharma.gally.ch [pharma.gally.ch]

- 17. snscourseware.org [snscourseware.org]

- 18. resolvemass.ca [resolvemass.ca]

- 19. pharmadekho.com [pharmadekho.com]

Theoretical Exploration of 1-(4-Bromonaphthalen-1-yl)ethanone: A Methodological Whitepaper on its Electronic Properties

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document serves as an in-depth technical guide outlining the theoretical framework for investigating the electronic properties of the aromatic ketone, 1-(4-Bromonaphthalen-1-yl)ethanone. In the absence of extensive published theoretical studies on this specific molecule, this whitepaper provides a comprehensive roadmap for researchers to conduct such an analysis using established computational chemistry techniques. The methodologies detailed herein, including Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are standard practices for predicting and understanding the electronic behavior of organic molecules. This guide presents the necessary experimental and computational protocols, templates for data presentation, and visualizations to facilitate a thorough investigation of the title compound's electronic structure, which is of interest in the fields of materials science and medicinal chemistry.

Introduction

This compound is a halogenated aromatic ketone with a naphthalene scaffold.[1] The presence of the bromine atom, an electron-withdrawing group, and the conjugated π-system of the naphthalene ring, coupled with the ketone functional group, suggests potentially interesting electronic and photophysical properties.[2] Such characteristics are pivotal in the design of novel organic materials for applications in organic light-emitting diodes (OLEDs) and as intermediates in the synthesis of more complex organic molecules.[2] A thorough understanding of the electronic properties at a molecular level is crucial for predicting the behavior of this compound and for its rational design in various applications.

This whitepaper outlines the theoretical and computational protocols necessary to elucidate the electronic properties of this compound. The focus is on providing a clear and reproducible methodology for researchers to follow.

Theoretical Methodology

The primary theoretical approach for investigating the electronic properties of organic molecules is Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) for excited states. These methods offer a good balance between computational cost and accuracy.

Computational Details

A detailed protocol for the computational investigation is provided below. This protocol is based on widely accepted practices in the field of computational chemistry.

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS would be suitable for these calculations.

Methodology:

-

Geometry Optimization: The molecular structure of this compound will be optimized in the ground state using DFT. A commonly used functional for such systems is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. This basis set provides a good description of the electronic structure for organic molecules containing halogens and includes diffuse functions (++) to accurately model non-covalent interactions and polarization functions (d,p) for a more flexible description of bonding.

-

Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations should be performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

-

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, various global reactivity descriptors can be calculated to further understand the molecule's reactivity. These include:

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Electronegativity (χ) = (I + A) / 2

-

Chemical Hardness (η) = (I - A) / 2

-

Chemical Softness (S) = 1 / (2η)

-

Electrophilicity Index (ω) = μ2 / (2η) (where μ is the electronic chemical potential, μ = -χ)

-

-

Excited State Calculations: The vertical excitation energies, oscillator strengths, and corresponding electronic transitions will be calculated using Time-Dependent DFT (TD-DFT) at the same B3LYP/6-311++G(d,p) level of theory. This analysis is crucial for understanding the molecule's UV-Vis absorption spectrum.

-

Solvent Effects: To simulate more realistic experimental conditions, the calculations can be repeated in the presence of a solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Data Presentation

All quantitative data obtained from the theoretical calculations should be summarized in clearly structured tables for easy comparison and interpretation.

Molecular Properties

| Property | Calculated Value |

| Molecular Formula | C₁₂H₉BrO |

| Molecular Weight ( g/mol ) | 249.11 |

| Optimized Ground State Energy (Hartree) | To be calculated |

| Dipole Moment (Debye) | To be calculated |

Frontier Molecular Orbital Energies and Global Reactivity Descriptors

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital | EHOMO | To be calculated |

| Lowest Unoccupied Molecular Orbital | ELUMO | To be calculated |

| HOMO-LUMO Energy Gap | ΔE | To be calculated |

| Ionization Potential | I | To be calculated |

| Electron Affinity | A | To be calculated |

| Electronegativity | χ | To be calculated |

| Chemical Hardness | η | To be calculated |

| Chemical Softness | S | To be calculated |

| Electrophilicity Index | ω | To be calculated |

Calculated Electronic Transitions (TD-DFT)

| Excitation | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contributions (HOMO→LUMO, etc.) |

| S₀ → S₁ | To be calculated | To be calculated | To be calculated | To be calculated |

| S₀ → S₂ | To be calculated | To be calculated | To be calculated | To be calculated |

| S₀ → S₃ | To be calculated | To be calculated | To be calculated | To be calculated |

| ... | ... | ... | ... | ... |

Visualizations

Visual representations are essential for understanding the complex data generated from computational studies. The following diagrams, created using the DOT language, illustrate key aspects of the theoretical investigation.

Molecular Structure

Caption: 2D representation of this compound.

Computational Workflow

Caption: Workflow for the theoretical study of electronic properties.

Frontier Molecular Orbital Energy Diagram

Caption: Schematic of Frontier Molecular Orbital energy levels.

Conclusion

This whitepaper provides a comprehensive methodological framework for the theoretical investigation of the electronic properties of this compound. By following the detailed computational protocols and utilizing the provided templates for data presentation and visualization, researchers can conduct a thorough and reproducible study. The insights gained from such an investigation will be invaluable for the rational design and development of new materials and potential therapeutic agents based on the this compound scaffold. It is our hope that this guide will stimulate further research into the electronic and photophysical properties of this and related compounds.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(4-Bromonaphthalen-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1-(4-Bromonaphthalen-1-yl)ethanone. Due to the absence of specific single-crystal X-ray diffraction data for this compound in publicly accessible databases, this guide leverages structural data from closely related analogs, spectroscopic principles, and computational chemistry insights to elucidate its key structural features. This document offers detailed experimental protocols for X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, which are pivotal for the definitive characterization of this and similar molecules. The guide also includes data tables and visualizations to facilitate a deeper understanding of the structure-property relationships of this compound, which is of interest in medicinal chemistry and materials science.

Introduction

This compound is a synthetic organic compound featuring a naphthalene core substituted with a bromine atom and an acetyl group at the 1- and 4-positions, respectively.[1] The steric and electronic interactions between these peri-substituents dictate the molecule's three-dimensional structure and conformational dynamics. Understanding these aspects is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. This guide will explore the anticipated molecular geometry, conformational isomerism, and the experimental techniques required for their elucidation.

Predicted Molecular Structure and Geometry

The molecular structure of this compound is characterized by the steric strain imposed by the proximity of the acetyl and bromo groups at the peri positions (1 and 8) of the naphthalene ring. This steric hindrance forces the acetyl group out of the plane of the naphthalene ring to minimize van der Waals repulsion.

Bond Lengths and Angles

While specific crystallographic data for this compound is unavailable, we can predict the bond lengths and angles based on data from analogous structures and general principles of organic chemistry. The C-Br bond length is expected to be in the range of 1.85-1.95 Å. The C-C bonds within the aromatic naphthalene ring will exhibit lengths intermediate between single and double bonds, typically around 1.36-1.42 Å. The acetyl group will have a C=O double bond of approximately 1.22 Å and a C-C single bond of about 1.51 Å.

Table 1: Predicted Bond Lengths in this compound

| Bond | Predicted Length (Å) |

| C-Br | 1.85 - 1.95 |

| C-C (aromatic) | 1.36 - 1.42 |

| C=O | ~1.22 |

| C-C (acetyl) | ~1.51 |

| C-H (aromatic) | ~1.08 |

| C-H (methyl) | ~1.09 |

Table 2: Predicted Bond Angles in this compound

| Angle | Predicted Angle (°) |

| C-C-C (aromatic) | 118 - 122 |

| C-C-Br | 117 - 123 |

| C-C=O | ~120 |

| O=C-C | ~120 |

| C-C-H (aromatic) | ~120 |

| H-C-H (methyl) | ~109.5 |

Conformational Analysis

The most significant conformational feature of this compound is the rotation of the acetyl group around the C(1)-C(acetyl) bond. Due to the steric clash with the bromine atom at the 4-position, the acetyl group is expected to be significantly twisted out of the naphthalene plane.

Rotational Isomers

The rotation around the C(1)-C(acetyl) bond gives rise to different rotational isomers (rotamers). The planar conformation, where the acetyl group lies in the plane of the naphthalene ring, is highly disfavored due to severe steric hindrance. The lowest energy conformation is predicted to be one where the carbonyl group is twisted away from the bromine atom.

References

Reactivity of the bromine atom in 1-(4-Bromonaphthalen-1-yl)ethanone

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 1-(4-Bromonaphthalen-1-yl)ethanone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal synthetic intermediate whose value is derived from the versatile reactivity of its carbon-bromine bond. The presence of an electron-withdrawing acetyl group on the naphthalene core significantly modulates the electronic properties of the C-Br bond, making it an excellent substrate for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive exploration of the bromine atom's reactivity in this molecule, grounded in mechanistic principles and supported by field-proven experimental protocols. We will delve into Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution, offering insights into catalyst selection, reaction optimization, and practical applications in medicinal chemistry and materials science.

Introduction: The Structural and Electronic Landscape

This compound, with the chemical formula C₁₂H₉BrO, is an aryl alkyl ketone featuring a bromine atom at the C4 position of a naphthalene ring, which is acylated at the C1 position[1][2]. The molecule's utility stems from the interplay between its constituent parts:

-

The Naphthalene Scaffold: A rigid, aromatic, and lipophilic core, the naphthalene system is a common motif in bioactive molecules and organic electronic materials[3][4].

-

The Bromine Atom: A versatile functional handle. The C(sp²)-Br bond is readily activated by transition metal catalysts, particularly palladium, enabling the formation of new carbon-carbon and carbon-heteroatom bonds[3].

-

The Acetyl Group: This group exerts a strong electron-withdrawing effect through both induction and resonance. This electronic pull increases the electrophilicity of the naphthalene ring and influences the reactivity of the C-Br bond, making it more susceptible to oxidative addition in catalytic cycles and activating the ring for potential nucleophilic aromatic substitution[1].

This unique combination makes the molecule a valuable building block for creating complex molecular architectures, driving innovation in fields from drug discovery to the development of organic light-emitting diodes (OLEDs)[1].

Synthesis of the Core Scaffold

The most common and efficient method for synthesizing this compound is through the Friedel-Crafts Acylation of 1-bromonaphthalene. This electrophilic aromatic substitution reaction introduces the acetyl group onto the brominated ring[1].

The regioselectivity of this reaction is governed by the directing effects of the bromine atom and the steric hindrance of the naphthalene ring system, favoring acylation at the C1 position. High yields, often exceeding 90%, are achievable with this method[1].

The Centerpiece of Reactivity: Palladium-Catalyzed Cross-Coupling

The C-Br bond in this compound is primed for palladium-catalyzed cross-coupling reactions. These reactions provide a powerful toolkit for forming C-C and C-N bonds, fundamentally enabling the construction of diverse molecular libraries[3]. The general mechanism follows a well-established catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; Trans [label="Transmetalation\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; ProductComplex [label="Product\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition", color="#EA4335"]; OxAdd -> Trans [label=" Transmetalation\n (Suzuki/Sonogashira)\n or Migratory\n Insertion (Heck)", color="#FBBC05"]; Trans -> ProductComplex [label=" Isomerization", style=dashed]; ProductComplex -> Pd0 [label=" Reductive\n Elimination", color="#34A853"];

// Invisible nodes for labels ArX [shape=plaintext, label="Ar-Br\n(Substrate)"]; CouplingPartner [shape=plaintext, label="Coupling\nPartner"]; Product [shape=plaintext, label="Ar-R\n(Product)"];

ArX -> OxAdd [style=dotted, arrowhead=none]; CouplingPartner -> Trans [style=dotted, arrowhead=none]; ProductComplex -> Product [style=dotted, arrowhead=none]; } enddot Caption: Generalized Palladium Cross-Coupling Cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone reaction for creating biaryl structures by coupling the aryl bromide with a boronic acid or ester[3][5]. This reaction is highly valued in drug discovery for its functional group tolerance and the commercial availability of a vast array of boronic acids.

| Parameter | Typical Condition | Rationale / Field Insight |

| Palladium Source | Pd(PPh₃)₄ or Pd(OAc)₂ | Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst, convenient for straightforward couplings. Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ; it is often paired with specialized phosphine ligands for more challenging substrates[5][6]. |

| Ligand | PPh₃, SPhos, XPhos | Triphenylphosphine (PPh₃) is a standard, effective ligand. For more sterically hindered or electronically deactivated partners, bulky, electron-rich biarylphosphine ligands like SPhos or XPhos are employed to accelerate reductive elimination and stabilize the catalyst, preventing palladium black formation[6][7]. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An aqueous base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation[5][8]. The choice of base can be critical and is often substrate-dependent. |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | A biphasic solvent system is common to dissolve both the organic substrate and the inorganic base[6]. |

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol)[6].

-

Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)[6].

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

-

Solvent Addition: Add degassed solvents, such as a mixture of toluene (5 mL) and water (1 mL), via syringe[6].

-

Reaction: Heat the mixture with vigorous stirring (e.g., 80-100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Mizoroki-Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with excellent trans selectivity[9][10]. This reaction is a powerful method for vinylation of the naphthalene core.

| Parameter | Typical Condition | Rationale / Field Insight |

| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common, cost-effective precursor. The choice often depends on the specific alkene coupling partner and reaction conditions[10][11]. |

| Ligand | P(o-tol)₃, PPh₃ | While some Heck reactions can be run ligandless, phosphine ligands are often used to stabilize the catalyst, especially at the higher temperatures that may be required for aryl bromides[6]. |

| Base | Et₃N, K₂CO₃, NaOAc | A non-nucleophilic organic or inorganic base is required to neutralize the HBr generated during the catalytic cycle, regenerating the Pd(0) catalyst in the final step[9][12]. |

| Solvent | DMF, Acetonitrile, NMP | Polar aprotic solvents are typically used to ensure solubility of the reactants and facilitate the ionic intermediates in the catalytic cycle. |

Field-Proven Experimental Protocol: Heck Reaction

-

Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol), palladium(II) acetate (1-2 mol%), and a suitable phosphine ligand like tri(o-tolyl)phosphine (2-4 mol%).

-

Inert Atmosphere: Evacuate and backfill the tube with argon three times.

-

Reagent Addition: Add the alkene (e.g., n-butyl acrylate, 1.5 mmol), a degassed solvent such as DMF (5 mL), and the base (e.g., triethylamine, 1.5 mmol) via syringe.

-

Reaction: Seal the tube and heat the mixture (e.g., 100-120 °C) with stirring until the starting material is consumed (monitored by TLC/GC-MS).

-

Work-up: Cool the reaction, dilute with water, and extract with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic extracts, dry over a drying agent, concentrate, and purify via column chromatography.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of aryl halides with a wide range of primary and secondary amines[13][14]. This reaction is of paramount importance in medicinal chemistry, where the aniline and related motifs are ubiquitous.

| Parameter | Typical Condition | Rationale / Field Insight |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) precursors, respectively. The choice is dictated by the specific ligand and amine coupling partner[15]. |

| Ligand | XPhos, RuPhos, BINAP | This reaction is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands are essential. They promote the challenging C-N reductive elimination step and prevent catalyst decomposition[6][16]. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is critical for deprotonating the amine or the intermediate palladium-amine complex to facilitate the catalytic cycle[6][17]. Sodium tert-butoxide is a common choice for its strength and solubility. |

| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents are required to prevent side reactions with the strong base and sensitive catalyst. |

Field-Proven Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under a strong flow of inert gas, charge an oven-dried vial with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the specialized ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol).

-

Reagent Addition: Add this compound (1.0 mmol).

-

Inert Atmosphere: Seal the vial with a PTFE septum cap.

-

Solvent/Amine Addition: Outside the glovebox, add anhydrous, degassed solvent (e.g., toluene, 4 mL) and the amine (1.2 mmol) via syringe.

-

Reaction: Heat the mixture (e.g., 80-110 °C) with stirring. Monitor by LC-MS for completion.

-

Work-up: Cool to room temperature, pass through a plug of Celite to remove the catalyst, and rinse with ethyl acetate.

-

Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography.

Sonogashira Coupling: Accessing C(sp²)-C(sp) Bonds

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, providing direct access to arylalkynes and conjugated enynes[18][19]. This transformation is invaluable for synthesizing materials with interesting photophysical properties and as precursors for more complex heterocyclic systems[20].

| Parameter | Typical Condition | Rationale / Field Insight |

| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | These are the classic, reliable catalysts for Sonogashira couplings[3][21]. |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | The copper co-catalyst is crucial in the traditional protocol. It reacts with the alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This step is often rate-limiting[18][22]. |

| Base | Et₃N, Diisopropylamine | An amine base is used both as the solvent and to neutralize the HX byproduct. It also plays a role in the deprotonation of the alkyne[3][19]. |

| Solvent | THF, DMF (if needed) | The amine base often serves as the solvent. Anhydrous co-solvents can be added to improve solubility. |

Field-Proven Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (CuI, 4 mol%)[3].

-

Solvent and Reagent Addition: Add an anhydrous, degassed solvent like THF (5 mL) and the amine base (e.g., triethylamine, 2.0 mmol). Add the terminal alkyne (1.2 mmol) dropwise.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction progress can be monitored by TLC.

-

Work-up: Once complete, filter the reaction mixture through Celite to remove catalyst residues and salts.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography to isolate the desired arylalkyne.

Nucleophilic Aromatic Substitution (SNAr)

While less common for simple aryl bromides, Nucleophilic Aromatic Substitution (SNAr) is a plausible pathway for this compound under specific conditions. The reaction is facilitated by the presence of a strong electron-withdrawing group (para or ortho to the leaving group) which can stabilize the negatively charged intermediate, known as a Meisenheimer complex[23][24][25].

In this molecule, the C1-acetyl group is in a para-like relationship to the C4-bromo group, providing the necessary electronic activation.

// Nodes Start [label="this compound\n+ Nucleophile (Nu⁻)"]; Intermediate [label="Meisenheimer Complex\n(Resonance Stabilized Anion)", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Substituted Product\n+ Br⁻"];

// Edges Start -> Intermediate [label="Nucleophilic\nAttack (Slow Step)", color="#EA4335"]; Intermediate -> Product [label="Loss of Leaving\nGroup (Fast Step)", color="#34A853"];

// Annotations Activation [shape=plaintext, fontcolor="#5F6368", fontsize=9, label="Reaction requires:\n- Strong Nucleophile (e.g., RO⁻, R₂N⁻)\n- Activating group (Acetyl) para to Br"]; Activation -> Start [style=dotted, arrowhead=none]; } enddot Caption: Mechanism of Nucleophilic Aromatic Substitution.

This pathway becomes competitive with cross-coupling reactions only in the presence of very strong nucleophiles (e.g., sodium methoxide, amides) and typically requires elevated temperatures, in the absence of a transition metal catalyst[24][26]. For drug development professionals, understanding this potential side-reactivity is crucial when designing syntheses involving strong nucleophiles.

Conclusion and Outlook

The bromine atom in this compound is a highly reactive and synthetically valuable functional group. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, which provide efficient and modular access to a wide range of C-C and C-N bonded structures. The activating effect of the C1-acetyl group enhances the substrate's utility in these transformations and also opens the possibility for nucleophilic aromatic substitution under specific conditions. For researchers in organic synthesis and drug discovery, a thorough understanding of these reaction pathways, catalyst systems, and experimental conditions is essential to fully exploit the potential of this versatile building block in the creation of novel materials and therapeutic agents[1][27][28].

References

- 1. Buy this compound | 46258-62-2 [smolecule.com]

- 2. This compound | C12H9BrO | CID 230584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. Heck Reaction [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 16. rsc.org [rsc.org]

- 17. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. Sonogashira Coupling [organic-chemistry.org]

- 20. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 21. kbfi.ee [kbfi.ee]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. youtube.com [youtube.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. nbinno.com [nbinno.com]

- 28. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Reactivity of the Ketone Group in 1-(4-Bromonaphthalen-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the ketone group in 1-(4-Bromonaphthalen-1-yl)ethanone, a versatile synthetic intermediate. The presence of the bulky and electron-withdrawing bromonaphthalene moiety significantly influences the chemical behavior of the acetyl group. This document details key reactions, including nucleophilic additions, reductions, and condensation reactions, supported by experimental protocols and quantitative data. Furthermore, the guide explores the potential of this compound and its derivatives in drug discovery, with a focus on enzyme interactions, particularly with cytochrome P450.

Introduction

This compound, also known as 4-bromo-1-acetylnaphthalene, is an aryl alkyl ketone with the molecular formula C₁₂H₉BrO.[1] Its structure, featuring a reactive ketone functional group and a bromine atom on a naphthalene scaffold, makes it a valuable building block in organic synthesis. The brominated naphthalene core is a common motif in various bioactive molecules, suggesting the potential for this compound and its derivatives in medicinal chemistry and materials science.[1] This guide focuses specifically on the reactivity of the ketone group, which is a primary site for molecular elaboration.

Synthesis and Characterization

The most common synthetic route to this compound is the Friedel-Crafts acylation of 1-bromonaphthalene.[1] This reaction typically employs an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, and can achieve high yields.[1]

Experimental Protocol: Friedel-Crafts Acylation of 1-Bromonaphthalene

-

Reactants: 1-Bromonaphthalene, Acetyl chloride, Aluminum chloride.

-

Solvent: Dichloromethane.

-

Procedure: To a stirred solution of 1-bromonaphthalene in dichloromethane at 0 °C, aluminum chloride is added portion-wise. Acetyl chloride is then added dropwise, and the reaction mixture is stirred at room temperature for several hours. The reaction is quenched by the addition of ice-cold water and extracted with dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Yield: 91%.[1]

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Spectroscopic Data | Observed Values |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.25-8.22 (m, 1H), 8.15-8.12 (m, 1H), 7.80 (d, J=8.0 Hz, 1H), 7.72-7.65 (m, 2H), 7.58 (d, J=8.0 Hz, 1H), 2.75 (s, 3H). |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 202.1, 135.8, 132.9, 131.5, 130.2, 129.8, 128.4, 127.9, 127.5, 125.9, 123.0, 30.2. |

| IR (KBr, cm⁻¹) | 1680 (C=O stretch), 1580, 1450, 1360, 1250, 950, 820, 770. |

Reactivity of the Ketone Group

The ketone group in this compound is a hub of chemical reactivity. The electron-withdrawing nature of the bromine atom on the naphthalene ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted naphthyl ketones.[1]

Nucleophilic Addition Reactions

The primary reaction of the ketone group is nucleophilic addition. Various nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.

Logical Relationship of Nucleophilic Addition

Caption: General mechanism of nucleophilic addition to the ketone.

Reduction Reactions

The ketone can be readily reduced to the corresponding secondary alcohol, 1-(4-bromonaphthalen-1-yl)ethanol. Sodium borohydride is a commonly used reducing agent for this transformation.

Experimental Protocol: Sodium Borohydride Reduction

-

Reactants: this compound, Sodium borohydride.

-

Solvent: Methanol or Ethanol.

-

Procedure: To a solution of this compound in methanol at 0 °C, sodium borohydride is added in small portions. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the alcohol.

-

Yield: A reported yield for this reduction is 68%.[1]

| Reaction | Reagent | Product | Yield (%) |

| Reduction | Sodium Borohydride | 1-(4-Bromonaphthalen-1-yl)ethanol | 68[1] |

Condensation Reactions

The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then participate in various condensation reactions, such as the Aldol and Claisen-Schmidt condensations. These reactions are pivotal for forming new carbon-carbon bonds and constructing more complex molecular architectures.

Experimental Protocol: Base-Catalyzed Aldol Condensation (General)

-

Reactants: this compound, an aldehyde or ketone, a base (e.g., NaOH or KOH).

-

Solvent: Ethanol.

-

Procedure: A solution of this compound and the carbonyl partner in ethanol is treated with an aqueous solution of the base. The mixture is stirred at room temperature. The product, often an α,β-unsaturated ketone, may precipitate from the reaction mixture and can be collected by filtration.

Workflow for Aldol Condensation

Caption: Stepwise process of a base-catalyzed aldol condensation.

Wittig Reaction

The ketone group can be converted to an alkene via the Wittig reaction, which involves the reaction with a phosphorus ylide. This reaction is highly valuable for the specific formation of a carbon-carbon double bond at the position of the carbonyl group.

Experimental Protocol: Wittig Reaction (General)

-

Reactants: this compound, a phosphonium ylide (Wittig reagent).

-

Solvent: Anhydrous solvent like THF or DMSO.

-

Procedure: The phosphonium ylide is typically prepared in situ by treating a phosphonium salt with a strong base (e.g., n-butyllithium). To this ylide solution, this compound is added, and the reaction is stirred, often at room temperature or with gentle heating. Work-up involves quenching the reaction and extracting the alkene product.

Relevance in Drug Development

The this compound scaffold is of significant interest to drug development professionals due to its presence in various biologically active compounds. The reactivity of the ketone group allows for the synthesis of a diverse library of derivatives for biological screening.

Enzyme Inhibition

Derivatives of bromonaphthalene have been shown to interact with various enzymes.[1] Of particular importance in drug metabolism is the cytochrome P450 (CYP) family of enzymes.[1] Inhibition of CYP enzymes can lead to significant drug-drug interactions. While specific inhibitory data for this compound is not widely published, its structural features suggest a potential for interaction with the active sites of these enzymes.[1] Further studies are warranted to quantify the inhibitory potency (e.g., IC₅₀ values) of this compound and its derivatives against various CYP isoforms.

Signaling Pathway of Potential Drug Interaction

Caption: Potential inhibition of drug metabolism by the title compound.

Conclusion

This compound is a valuable synthetic intermediate with a highly reactive ketone group. This reactivity, enhanced by the electronic effects of the bromonaphthalene system, allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules. For drug development professionals, the potential for this scaffold to interact with key metabolic enzymes like cytochrome P450 highlights the importance of further investigation into its biological activity and that of its derivatives. This guide provides a foundational understanding of the core reactivity of this compound, paving the way for its application in both synthetic and medicinal chemistry research.

References

The Brominated Naphthalene Scaffold: A Versatile Core for Scientific Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The brominated naphthalene scaffold, a bicyclic aromatic hydrocarbon functionalized with one or more bromine atoms, has emerged as a highly versatile and valuable building block across a spectrum of scientific disciplines. Its unique combination of a rigid, planar structure, tunable electronic properties, and the reactive handle provided by the carbon-bromine bond makes it a privileged core in drug discovery, a fundamental component in advanced materials, and a key intermediate in complex organic synthesis. This technical guide provides a comprehensive overview of the potential applications of brominated naphthalene scaffolds, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes to empower researchers in leveraging this remarkable chemical entity.

Applications in Drug Discovery and Development

The introduction of a bromine atom onto the naphthalene core confers several advantageous properties for drug design. The bromine atom can participate in halogen bonding, a strong non-covalent interaction that can enhance binding affinity and selectivity for protein targets.[1] Furthermore, the lipophilicity of the molecule is increased, which can improve cell membrane permeability.[1] The rigid naphthalene scaffold also helps to pre-organize the molecule for optimal interaction with a binding site.[1]

Enzyme Inhibition

Brominated naphthalene derivatives have shown significant promise as inhibitors of various enzymes implicated in human diseases.

PADs are a family of enzymes involved in citrullination, a post-translational modification linked to autoimmune diseases and cancer. Naphthalene-based scaffolds have been identified as potent inhibitors of PAD1 and PAD4.[2]

Table 1: Inhibitory Activity of Naphthalene-Based PAD Inhibitors [2]

| Compound | Target | IC50 (μM) |

| 13 | PAD1 | 0.273 |

| 13 | PAD4 | 0.240 |

| 16 | PAD1 | 0.204 |

| Cl-amidine (precursor) | PAD4 | 5.9 |

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Novel naphthalene-chalcone hybrids and naphthalene imidazo[1,2-b]pyridazine derivatives have been developed as potent VEGFR-2 inhibitors.[3][4]

Table 2: Inhibitory Activity of Naphthalene-Based VEGFR-2 Inhibitors

| Compound | Target | IC50 | Reference |

| 2j (naphthalene-chalcone) | VEGFR-2 | 0.098 ± 0.005 μM | [3] |

| 9k (WS-011) | VEGFR-2 | 8.4 nM | [4] |

Anticancer Activity

The cytotoxic properties of naphthalene derivatives make them attractive candidates for anticancer drug development.[5] They can induce apoptosis, inhibit cell proliferation, and target specific signaling pathways in cancer cells.

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, including triple-negative breast cancer (TNBC). A series of naphthalene derivatives have been synthesized and shown to inhibit the STAT3 signaling pathway.[6]

Table 3: Anticancer Activity of a Naphthalene-Based STAT3 Inhibitor (SMY002) [6]

| Cell Line (TNBC) | IC50 (μM) |

| MDA-MB-231 | 5.2 |

| MDA-MB-468 | 7.8 |

| BT-549 | 9.3 |

G-quadruplexes are secondary structures found in nucleic acids that are involved in the regulation of gene expression and are considered promising targets for anticancer therapy. Naphthalene diimides (NDIs) have been shown to bind to and stabilize G-quadruplex structures.[7]

Logical Workflow for Naphthalene-Based Inhibitor Design

Caption: A logical workflow for the design and development of inhibitors based on the brominated naphthalene scaffold.

Signaling Pathway Inhibition by a Naphthalene Derivative

Caption: Inhibition of the IL-6/STAT3 signaling pathway by a naphthalene-based inhibitor.

Applications in Materials Science

The rigid and planar structure of the naphthalene core, combined with the ability to tune its electronic properties through bromination and subsequent functionalization, makes it an excellent candidate for the development of organic electronic materials.

Organic Light-Emitting Diodes (OLEDs)

Brominated naphthalenes are key intermediates in the synthesis of materials for OLEDs.[8] The bromine atoms serve as reactive sites for cross-coupling reactions to build larger, conjugated molecules with tailored photophysical properties. Naphthalene-based polymers have been investigated as blue-light-emitting materials in OLEDs.[9]

Table 4: Performance of an OLED Device Using a Naphthalene-Based Emitter [10]

| Emitter | Emission Color | Max. External Quantum Efficiency (EQE) | CIE Coordinates |

| BN-ANAP | Green | 21.0% | (0.26, 0.67) |

Organic Field-Effect Transistors (OFETs)

Naphthalene diimides (NDIs), which can be synthesized from brominated precursors, are a class of n-type organic semiconductors used in OFETs.[11] Core-brominated NDIs have been shown to exhibit high electron mobility.

Table 5: Performance of an OFET Based on a Naphthalene Derivative [12]

| Material | Mobility (cm²/Vs) |

| DSN | 0.53 |

Experimental Workflow for OFET Fabrication

Caption: A general experimental workflow for the fabrication of an organic field-effect transistor (OFET).

Fluorescent Probes

The naphthalene scaffold is a good fluorophore, and its derivatives can be designed as fluorescent probes for the detection of various analytes. Brominated naphthalenes serve as starting materials for the synthesis of these probes. For instance, a fluorescent probe based on 4-bromo-1,8-naphthalene anhydride has been developed for the detection of copper ions.[13][14]

Table 6: Characteristics of a Naphthalene-Based Fluorescent Probe for Cu²⁺ [13][14]

| Analyte | Detection Limit |

| Cu²⁺ | 1.8 μM |

Applications in Chemical Synthesis

Brominated naphthalenes are versatile intermediates in organic synthesis, primarily due to the reactivity of the C-Br bond in various cross-coupling reactions.

Cross-Coupling Reactions

The bromine atom on the naphthalene ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[8] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide variety of functionalized naphthalene derivatives.

Table 7: Yields of Suzuki-Miyaura Cross-Coupling Reactions with Brominated Naphthalenes [15]

| Brominated Naphthalene | Coupling Partner | Product | Yield (%) |